1-methyl-3-(propylcarbamoyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-methyl-3-(propylcarbamoyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by a methyl group at the first position, a propylcarbamoyl group at the third position, and a carboxylic acid group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(propylcarbamoyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid with propyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. Large-scale reactors and automated systems are employed to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction parameters and reducing the risk of hazardous conditions.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(propylcarbamoyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylates or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
1-methyl-3-(propylcarbamoyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-3-(propylcarbamoyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and modulating the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(ethylcarbamoyl)-1H-pyrazole-4-carboxylic acid: Similar structure with an ethyl group instead of a propyl group.
1-methyl-3-(butylcarbamoyl)-1H-pyrazole-4-carboxylic acid: Similar structure with a butyl group instead of a propyl group.
1-methyl-3-(propylcarbamoyl)-1H-pyrazole-5-carboxylic acid: Similar structure with the carboxylic acid group at the fifth position instead of the fourth.
Uniqueness
1-methyl-3-(propylcarbamoyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propylcarbamoyl group at the third position and the carboxylic acid group at the fourth position provides distinct properties compared to other similar compounds.
Properties
IUPAC Name |
1-methyl-3-(propylcarbamoyl)pyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-3-4-10-8(13)7-6(9(14)15)5-12(2)11-7/h5H,3-4H2,1-2H3,(H,10,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFVEKIFCPXUFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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